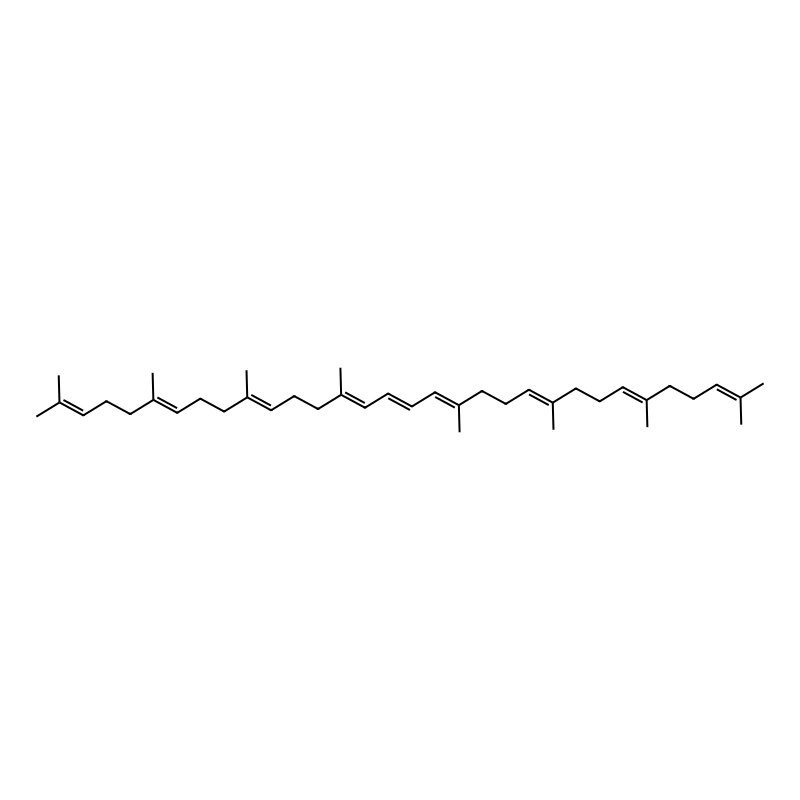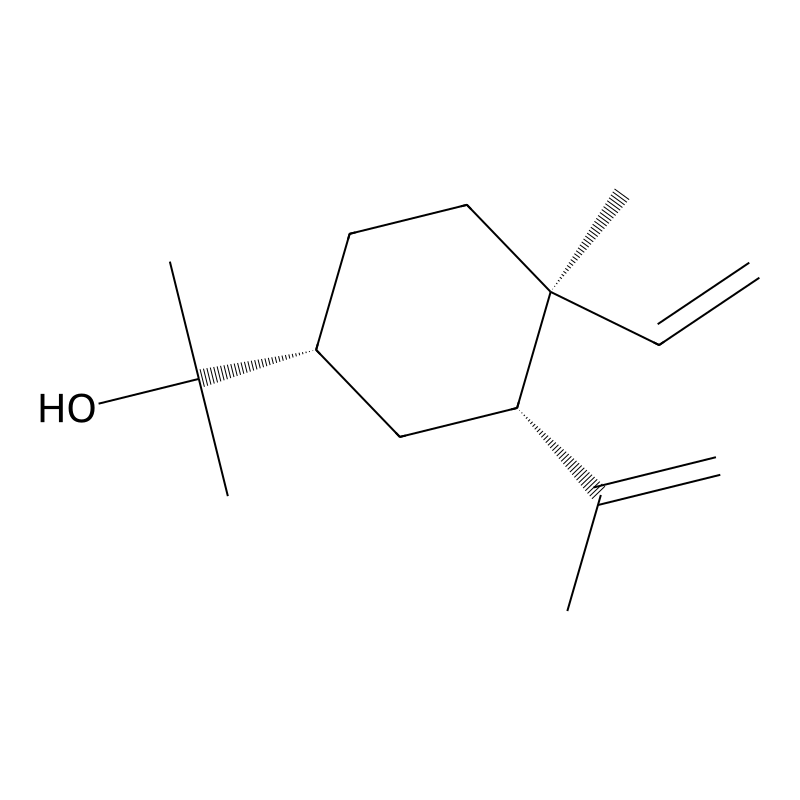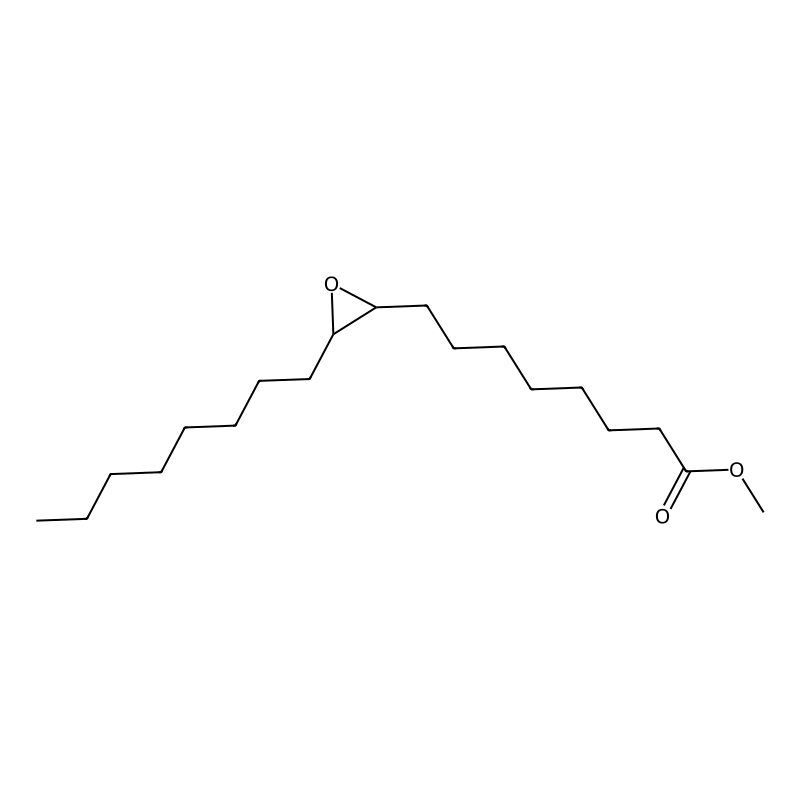Phytoene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential health benefits:
- Antioxidant and anti-inflammatory properties: Studies suggest that phytoene, like other carotenoids, may possess antioxidant and anti-inflammatory activities. These properties could potentially contribute to reducing the risk of chronic diseases like cancer and heart disease [, ].
- Skin protection: Phytoene, along with its closely related compound phytofluene, are the only major dietary carotenoids that absorb UV radiation maximally in the UVB range. This suggests a potential role in protecting the skin from sun damage and reducing the risk of sunburn and photoaging [].
- Other potential benefits: Preliminary research also suggests that phytoene may play a role in decreasing DNA damage, protecting against various cancers, and contributing to cognitive health [, ]. However, more research is needed to confirm these potential benefits.
Source and dietary intake:
Phytoene is naturally found in various fruits and vegetables, including tomatoes, papaya, mango, and asparagus []. However, it is often converted into other carotenoids like lycopene in the human body, making it difficult to assess its individual dietary intake.
Phytoene is a colorless, hydrocarbon compound with the chemical formula C40H64. It serves as an important intermediate in the biosynthesis of carotenoids, which are pigments found in plants, algae, and some bacteria. Phytoene is synthesized from two molecules of geranylgeranyl pyrophosphate through the action of the enzyme phytoene synthase. This compound is characterized by its long carbon chain and is a precursor to various carotenoids, including lycopene and beta-carotene .
Phytoene doesn't possess any direct biological activity itself. However, its significance lies in its role as a precursor molecule. Through subsequent desaturation reactions, it serves as the starting point for the biosynthesis of various carotenoids, which play essential roles in plants []. These roles include:
The primary reaction involving phytoene occurs during the carotenoid biosynthesis pathway. The conversion of phytoene to lycopene involves several key steps:
- Synthesis of Phytoene:This reaction is catalyzed by phytoene synthase, which requires manganese ions for activity .
- Desaturation Reactions:
Phytoene undergoes four consecutive desaturation reactions catalyzed by phytoene desaturase, leading to the formation of lycopene:These reactions involve the introduction of double bonds into the hydrocarbon chain .
The synthesis of phytoene primarily occurs through biological pathways in plants and microorganisms. The key steps include:
- Enzymatic Conversion: The enzyme phytoene synthase catalyzes the condensation of geranylgeranyl pyrophosphate.
- Microbial Fermentation: Certain bacteria can produce phytoene through fermentation processes, utilizing substrates like glucose or other carbon sources .
Phytoene has various applications in different fields:
- Nutraceuticals: Due to its antioxidant properties, phytoene is used in dietary supplements aimed at promoting health and longevity.
- Cosmetics: It is included in skincare formulations for its protective effects against UV radiation and skin aging.
- Agriculture: Phytoene and its derivatives are explored for their potential as natural pesticides due to their role in plant defense mechanisms .
Studies have shown that phytoene interacts with several biological systems:
- Antioxidant Mechanisms: Phytoene enhances the activity of antioxidant enzymes, thereby reducing oxidative damage in cells.
- Synergistic Effects with Other Carotenoids: When combined with other carotenoids like lutein and zeaxanthin, phytoene can enhance protective effects against oxidative stress and inflammation .
Phytoene belongs to a class of compounds known as carotenoids. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound | Structure | Key Functions | Unique Aspects |
|---|---|---|---|
| Lycopene | C40H56 | Antioxidant, promotes heart health | Stronger antioxidant than phytoene |
| Beta-Carotene | C40H56 | Vitamin A precursor, skin protection | Provitamin A activity |
| Alpha-Carotene | C40H56 | Antioxidant, supports vision | Less potent than beta-carotene |
| Zeaxanthin | C40H56O | Eye health, reduces risk of macular degeneration | Contains oxygen; unique role in vision protection |
Phytoene's uniqueness lies in its role as a precursor in carotenoid biosynthesis, its specific structural configuration as a colorless compound, and its distinct biological activities that contribute to health benefits not fully shared by other carotenoids .








